N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Description
N-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a benzimidazole-derived compound featuring a 4-fluorophenylmethyl substituent at the 1-position of the benzimidazole core and a furan-2-carboxamide group linked via a methylene bridge at the 2-position. The fluorine atom on the phenyl ring enhances electronegativity and may influence binding interactions, while the furan carboxamide moiety contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXBSXREYUDELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides. This allows them to interact easily with the biopolymers of the living system.
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties. They can participate in a variety of reactions such as free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
Benzimidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The benzimidazole moiety is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Result of Action
Benzimidazole derivatives have been reported to possess a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The solubility of benzimidazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been found to possess excellent inhibitory activity against various organisms
Biological Activity
N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C25H24FN3O4 |
| Molecular Weight | 426.47 g/mol |
| IUPAC Name | This compound |
| SMILES | Fc6ccc(Cn4c(NC3CCN(CCNC(=O)c2cc1ccccc1[nH]2)CC3)nc5ccccc45)cc6 |
Structural Characteristics
The compound features a furan moiety linked to a benzodiazole structure, which is known for enhancing biological activity through various molecular interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research on furan-based inhibitors targeting Mycobacterium tuberculosis has shown that modifications in the furan structure can lead to enhanced activity against mycobacterial infections .
The proposed mechanism involves the inhibition of specific enzymes crucial for bacterial survival and virulence. In particular, the compound is thought to interfere with iron acquisition processes in pathogens, which is essential for their growth and replication .
Anti-inflammatory Effects
Compounds with similar structural features have also been evaluated for their anti-inflammatory properties. For example, research on retinoic acid receptor-related orphan receptor C (RORc) inverse agonists has highlighted the potential of benzodiazole derivatives in modulating immune responses . This suggests that this compound may have applications in treating inflammatory diseases.
Study 1: Antimycobacterial Activity
A study focusing on a series of furan derivatives demonstrated that modifications to the furan ring could enhance antimycobacterial activity. The compound N-{2-[4-(1H-benzimidazol-2-yl)amino]piperidin-1-yl} exhibited significant inhibition against M. tuberculosis, suggesting a promising avenue for drug development against resistant strains .
Study 2: Inhibition of RORc
In another study, a benzodiazole derivative was shown to selectively inhibit RORc, leading to reduced levels of interleukin (IL)-17 in vitro. This finding supports the hypothesis that similar compounds could be effective in managing autoimmune conditions through modulation of inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzimidazole Core
A. Halogenated Phenylmethyl Derivatives
- N-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide (): Key Difference: Replacement of fluorine with chlorine at the para position of the phenyl ring and addition of an N-methyl group to the carboxamide. The N-methyl group could enhance metabolic stability by blocking oxidative deamination .
- N-[3-(Cyclohexylsulfanyl)propyl]-1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}piperidine-4-carboxamide ():
B. Extended Alkoxy/Phenoxy Chains
- N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide (): Key Difference: A phenoxyethyl chain replaces the 4-fluorophenylmethyl group. Impact: The extended chain increases lipophilicity (logP) and may enhance membrane permeability. The chlorine and methyl substituents on the phenoxy group could modulate steric and electronic interactions .
- N-(1-{1-[4-(4-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide (): Key Difference: A 4-methylphenoxybutyl chain at the 1-position. Impact: The longer butyl chain may improve pharmacokinetic properties (e.g., half-life) but could reduce aqueous solubility. The methyl group on the phenoxy ring may stabilize hydrophobic interactions .
C. Carbamoyl and Aminoethyl Modifications
- N-[(1-{[Ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide (): Key Difference: An ethyl(phenyl)carbamoyl group replaces the 4-fluorophenylmethyl substituent. The N-methylation likely reduces metabolic vulnerability .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Preparation of 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole
The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For the 1-substituted variant, alkylation precedes cyclization:
Alkylation of o-phenylenediamine :
Cyclization to benzimidazole :
Functionalization at the 2-Position
Introduction of the methylamine group at the 2-position employs a Mannich-type reaction:
- Reagents : Paraformaldehyde, ammonium chloride (NH₄Cl), ethanol.
- Conditions : 60°C, 8 hours.
- Product : 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl)methylamine.
Synthesis of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid is converted to its acyl chloride via thionyl chloride (SOCl₂) treatment:
- Reagents : SOCl₂, catalytic DMF.
- Conditions : Reflux at 70°C for 2 hours.
- Product : Furan-2-carbonyl chloride (yield: 92–95%).
Amide Bond Formation
The final step couples the benzodiazol-methylamine with furan-2-carbonyl chloride:
- Reagents : Triethylamine (Et₃N), dichloromethane (DCM).
- Conditions : 0°C to room temperature, 4 hours.
- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, ethyl acetate/hexane).
Characterization Data :
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative pathway involves reductive amination of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde with furan-2-carboxamide:
Solid-Phase Synthesis
Immobilization of the benzodiazol core on Wang resin enables iterative coupling:
Analytical and Spectroscopic Validation
Critical to confirming structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Isotopic Pattern : Matches theoretical distribution for C₂₁H₁₇FN₄O₂.
X-ray Crystallography
Single crystals grown via vapor diffusion (ethanol/water) confirm molecular geometry.
Challenges and Industrial Scalability
- Low Solubility : Addressed via PEG-400/water co-solvent systems during crystallization.
- Byproduct Formation : Column chromatography (gradient elution) removes N-acetylated impurities.
Q & A
(Basic) What synthetic strategies are recommended for preparing N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1H-1,3-benzodiazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.
- Step 2: Introduction of the 4-fluorophenylmethyl group via alkylation using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3: Coupling the benzodiazol-methyl intermediate with furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips:
- Use microwave-assisted synthesis to enhance reaction rates and yields for heterocyclic formation .
- Monitor reaction progress via HPLC or TLC to minimize side products (e.g., unreacted intermediates) .
- Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .
(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Identify aromatic protons (δ 7.2–8.1 ppm), fluorophenyl signals (δ 7.0–7.3 ppm), and methylene bridges (δ 4.5–5.0 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and benzodiazole carbons .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 394.1425) .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
(Advanced) How should researchers address discrepancies in reported biological activity data for benzodiazole-methyl derivatives?
Answer:
Contradictions may arise due to:
- Purity Variability: Impurities (e.g., unreacted 4-fluorobenzyl bromide) can skew bioassay results. Use HPLC purity >98% for consistent data .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter activity. Standardize protocols across studies .
- Orthogonal Validation: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm activity .
(Advanced) What experimental approaches are effective for elucidating the mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic Studies: Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the compound and enzyme active sites, focusing on fluorophenyl hydrophobic pockets .
- Site-Directed Mutagenesis: Modify key residues (e.g., catalytic lysine) to test binding hypotheses .
(Basic) What are common synthetic by-products, and how can they be identified and minimized?
Answer:
- By-Products:
- Unreacted furan-2-carboxylic acid (detected via TLC, Rf 0.3 in ethyl acetate).
- Di-alkylated impurities (e.g., bis-benzodiazole derivatives, identified by HRMS m/z 500+).
- Mitigation:
- Use excess carboxamide (1.5 equiv) to drive coupling reactions to completion .
- Employ scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted intermediates .
(Advanced) How can computational methods enhance the study of this compound’s reactivity and stability?
Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies to predict stability under oxidative conditions (e.g., C-F bond cleavage) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous buffers to assess aggregation propensity .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
